molecular formula C15H30N2O2 B2616369 tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate CAS No. 1286273-12-8

tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate

Cat. No. B2616369
CAS RN: 1286273-12-8
M. Wt: 270.417
InChI Key: SRNSDGBFKQUICG-UHFFFAOYSA-N
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Description

“tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is a white to yellow solid or semi-solid or lump or liquid . The IUPAC name for this compound is tert-butyl methyl (4-piperidinyl)carbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 214.31 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Mechanism of Action

The mechanism of action of tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate II is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, it has been found to modulate the activity of various enzymes and signaling pathways, including MAPK, PI3K/Akt, and JAK/STAT.
Biochemical and Physiological Effects:
This compound II has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are involved in oxidative stress. Additionally, it has been found to promote the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NQO1.

Advantages and Limitations for Lab Experiments

One advantage of tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate II is its natural origin, which makes it a potentially safer alternative to synthetic drugs. It also has a relatively low toxicity profile, with no significant adverse effects reported in animal studies. However, its low solubility and stability in aqueous solutions can pose challenges for experimental design and formulation.

Future Directions

There are several potential future directions for research on tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate II. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent, particularly for the treatment of breast and prostate cancers. Additionally, further studies are needed to elucidate its mechanism of action and optimize its formulation for clinical use.

Synthesis Methods

The synthesis of tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate II can be achieved through a multi-step process. The starting material is icariin, which is extracted from Epimedium brevicornum Maxim. Icariin is then hydrolyzed to form icariside I, which is subsequently converted to this compound II through a reaction with tert-butyl isocyanate in the presence of a catalyst.

Scientific Research Applications

Tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate II has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been found to have neuroprotective effects, protecting against neuronal damage and improving cognitive function.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-12(2)11-17-8-6-13(7-9-17)10-16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNSDGBFKQUICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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